molecular formula C21H21ClN4O2S3 B12010119 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12010119
M. Wt: 493.1 g/mol
InChI Key: UYTYPXUVDSWLIX-FSJBWODESA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Chlorobenzyl Group:

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is introduced by reacting the intermediate with acetic anhydride.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with 4-propoxybenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the thiadiazole ring is known for its antimicrobial and antifungal properties. This compound could be explored for its potential as a bioactive agent against various pathogens.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. The presence of the thiadiazole ring and the hydrazide moiety are indicative of possible pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiadiazole ring may inhibit specific enzymes, while the hydrazide moiety could interact with cellular receptors, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxyphenyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy in medicinal applications.

Properties

Molecular Formula

C21H21ClN4O2S3

Molecular Weight

493.1 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H21ClN4O2S3/c1-2-11-28-18-9-5-15(6-10-18)12-23-24-19(27)14-30-21-26-25-20(31-21)29-13-16-3-7-17(22)8-4-16/h3-10,12H,2,11,13-14H2,1H3,(H,24,27)/b23-12+

InChI Key

UYTYPXUVDSWLIX-FSJBWODESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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